3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
Description
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a quinolinone derivative characterized by a 1,2-dihydroquinolin-2-one core substituted with methyl groups at positions 1 and 7 and a propanoic acid chain at position 3.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-(1,7-dimethyl-2-oxoquinolin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-9-3-4-10-8-11(5-6-13(16)17)14(18)15(2)12(10)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
YYMVBXGVNONORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Quinoline Core Synthesis
The quinoline backbone of the target compound is often constructed via intramolecular Friedel-Crafts alkylation. For example, N-(4-methoxyphenyl)-3-chloropropionamide undergoes cyclization in the presence of Lewis acids like AlCl₃ at 150–220°C to yield 6-hydroxy-3,4-dihydroquinolinone. Adapting this method, substituting the methoxy group with methyl at strategic positions could enable the synthesis of 1,7-dimethyl-2-oxo-1,2-dihydroquinoline.
Reaction Conditions :
-
Catalyst : AlCl₃ (4 equivalents)
-
Solvent : N,N-dimethylacetamide
-
Temperature : 150–160°C
This method’s efficiency is attributed to the Brønsted and Lewis acid sites of the catalyst, which facilitate electrophilic aromatic substitution and ring closure.
Methylation at Position 1 and 7
Selective methylation of the quinoline nitrogen (position 1) and the aromatic ring (position 7) is critical. A protocol analogous to the synthesis of 1-methyl-2,3-dihydroquinolin-4(1H)-one involves treating 2-oxo-1,2-dihydroquinoline-7-methyl with iodomethane (3 equivalents) and K₂CO₃ in DMF at 80°C.
Procedure :
-
Substrate : 2-oxo-1,2-dihydroquinoline-7-methyl (13.6 mmol)
-
Methylating Agent : CH₃I (40.8 mmol)
-
Base : K₂CO₃ (40.8 mmol)
-
Solvent : DMF (30 mL)
The reaction’s regioselectivity is controlled by steric and electronic factors, ensuring methylation occurs preferentially at the nitrogen and the para position of the aromatic ring.
Introduction of the Propanoic Acid Side Chain
Michael Addition of Acrylic Acid Derivatives
The propanoic acid moiety at position 3 is introduced via Michael addition. In a validated approach, 1,7-dimethyl-2-oxo-1,2-dihydroquinoline reacts with ethyl acrylate under basic conditions to form the corresponding propanoate ester, which is subsequently hydrolyzed.
Stepwise Synthesis :
-
Michael Addition :
-
Ester Hydrolysis :
Spectroscopic Validation :
-
¹H NMR (DMSO-d₆) : δ 2.63 (t, J = 6.0 Hz, CH₂CO), 4.42 (t, J = 6.0 Hz, NCH₂), aromatic protons at 7.11–7.52 ppm.
Alternative Synthetic Routes
Schiff Base Formation and Hydrolysis
A patent describes the synthesis of dihydroquinoline derivatives via Schiff base intermediates. Ethyl 2-(diphenylmethyleneamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is hydrolyzed with HCl to yield an amino ester, which is then acylated and hydrolyzed to the carboxylic acid. Adapting this method:
-
Schiff Base Formation :
-
Reactant : 1,7-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Reagent : Ethyl 3-aminopropanoate
-
Product : Ethyl 3-(1,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoate
-
-
Acid Hydrolysis :
Purification and Characterization
Crystallization and Chromatography
Crude products are purified via recrystallization (ethanol/acetone) or silica gel chromatography. For instance, the target compound precipitated at pH 4 after hydrolysis and was isolated in 99% purity.
Spectroscopic Analysis
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions: 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,4-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit bacterial β-glucuronidase, thereby reducing the toxicity of certain drugs . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid
- Structural Differences: The 4-hydroxy and 3-oxopropanoic acid substituents contrast with the 1,7-dimethyl and 3-propanoic acid groups in the target compound.
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
- Core Structure: Replaces the quinolinone core with a quinoxaline (two nitrogen atoms), which may influence binding specificity due to altered electron distribution .
Chlorinated 3-Phenylpropanoic Acid Derivatives
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- Structural Differences: Features a phenyl ring with chlorine and hydroxyl substituents instead of a quinolinone core. The chlorine atoms enhance electrophilicity and antimicrobial activity .
- Biological Activity: Exhibits selective antimicrobial activity against E. coli and S. aureus (MIC values: 8–16 µg/mL), contrasting with the hypothesized anticancer focus of quinolinone derivatives .
3-(Methylthio)propanoic Acid Esters
3-(Methylthio)propanoic acid methyl/ethyl esters
- Structural Similarities: Share the propanoic acid backbone but replace the quinolinone with a methylthio group. These compounds are volatile aroma agents in pineapples, with odor active values (OAVs) up to 622.49 µg·kg⁻¹ .
- Applications: Primarily used in flavor industries, highlighting how minor structural changes redirect compounds from therapeutic to industrial uses .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
Biological Activity
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N1O3 |
| Molecular Weight | 233.27 g/mol |
| Boiling Point | Predicted ~726.6 °C |
| Density | 1.36 g/cm³ |
| Solubility | Soluble in DMF, DMSO, Ethanol |
The biological activity of this compound is thought to involve several mechanisms:
- DNA Gyrase Inhibition : Similar compounds have shown significant inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism contributes to their antibacterial properties.
- Antiproliferative Effects : The compound may inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit promising antibacterial activity against various strains of bacteria. For instance, studies on related compounds have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results are summarized in the table below:
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| 3-(1,7-Dimethyl...) | 9.40 | 12.00 |
| Ciprofloxacin | 12.07 | 15.00 |
These results suggest that the compound exhibits comparable or superior activity to established antibiotics.
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of similar quinoline derivatives. The following table summarizes findings on antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(1,7-Dimethyl...) | MCF-7 | 13.30 |
| 4-Hydroxyquinoline | HeLa | 10.50 |
| Control (DMSO) | - | >100 |
The IC50 values indicate that the compound can inhibit cancer cell growth effectively at low concentrations.
In Vivo Studies
Further investigations into the safety and efficacy of the compound were conducted using animal models. Parameters such as liver and kidney function tests were performed to assess toxicity levels.
Findings :
- The compound exhibited minimal toxicity with no significant adverse effects on liver or kidney functions compared to control groups.
- Histopathological examinations confirmed the safety profile of the compound at therapeutic doses.
Q & A
Basic: What are the optimal synthetic routes for 3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, and how can reaction conditions be controlled?
The synthesis typically involves multicomponent reactions starting from quinoline derivatives and propanoic acid precursors. Key steps include:
- Amidation/Condensation : Reacting 1,7-dimethyl-2-oxo-1,2-dihydroquinoline with propanoic acid derivatives under controlled pH (6–8) and temperature (60–80°C) to avoid side reactions .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Excess reagents and prolonged heating can lead to byproducts like dimerized quinoline derivatives .
Basic: What spectroscopic techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., methyl groups at C1 and C7, propanoic acid linkage at C3) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected: ~287 g/mol) and detect isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% for biological assays) .
Basic: How does the compound’s dissociation constant (pKa) influence its solubility and reactivity?
The propanoic acid moiety has a pKa ~4.6 (similar to substituted phenylpropanoic acids) , making the compound:
- Solubility : Poor in aqueous media at physiological pH (requires DMSO or cyclodextrin complexation for in vitro studies) .
- Reactivity : Deprotonation at pH >5 enhances nucleophilicity, facilitating esterification or amidation reactions for derivative synthesis .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction data. The 1,7-dimethyl and propanoic acid groups may introduce torsional strain, requiring robust refinement .
- SHELX Refinement : Apply restraints for flexible regions (e.g., propanoic acid side chain) and validate with R-factors (<5%). Challenges include twinning due to bulky substituents, addressed using SHELXL’s TWIN command .
- Validation : Cross-check with DFT-calculated bond lengths/angles to ensure accuracy .
Advanced: What strategies are effective for studying the compound’s interaction with human serum albumin (HSA)?
- Fluorescence Quenching : Monitor Trp-214 emission at 340 nm (excitation: 295 nm) upon compound addition. Calculate binding constants (e.g., ) via Stern-Volmer plots .
- Circular Dichroism (CD) : Track α-helix content changes in HSA to assess structural perturbations.
- Molecular Docking : Use AutoDock Vina to model binding sites, prioritizing Sudlow’s Site I (hydrophobic pocket near subdomain IIA) .
Advanced: How should researchers address discrepancies in reported biological activity data?
- Source Analysis : Verify purity (HPLC/MS) and stereochemistry (if applicable). Impurities <2% can skew IC values in enzyme assays .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) across labs.
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers. Contradictions may arise from cell line variability (e.g., HEK293 vs. HeLa) or solvent effects (DMSO vs. cyclodextrin) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate logP (~2.1), BBB permeability (low), and CYP450 inhibition (CYP3A4 likely).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .
- QSAR Modeling : Train models on quinoline derivatives to correlate structural features (e.g., methyl groups) with anti-inflammatory activity (R >0.8) .
Basic: What safety precautions are required when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
